Benzene, 1-[(2E)-4-bromo-2-buten-1-yl]-3-(trifluoromethyl)-
Description
The compound “Benzene, 1-[(2E)-4-bromo-2-buten-1-yl]-3-(trifluoromethyl)-” features a benzene ring substituted at position 1 with a (2E)-4-bromo-2-buten-1-yl group and at position 3 with a trifluoromethyl (-CF₃) group. The (2E)-4-bromo-2-buten-1-yl substituent consists of a four-carbon chain with a bromine atom at the terminal position (C4) and a trans-configured double bond between C2 and C3. This structure imparts both steric bulk and reactivity, as the bromine atom can participate in substitution or elimination reactions. The trifluoromethyl group, a strong electron-withdrawing substituent, significantly reduces the electron density of the aromatic ring, directing electrophilic attacks to specific positions and influencing the compound’s stability and solubility .
Properties
Molecular Formula |
C11H10BrF3 |
|---|---|
Molecular Weight |
279.10 g/mol |
IUPAC Name |
1-[(E)-4-bromobut-2-enyl]-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H10BrF3/c12-7-2-1-4-9-5-3-6-10(8-9)11(13,14)15/h1-3,5-6,8H,4,7H2/b2-1+ |
InChI Key |
ZEHPYWHRIWNOLK-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C/C=C/CBr |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC=CCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through radical trifluoromethylation, where a trifluoromethyl radical is generated and added to the benzene ring . The 4-bromo-2-buten-1-yl group can be introduced via a coupling reaction using appropriate brominated precursors .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yields. The reaction conditions are optimized to maintain the stability of the trifluoromethyl and bromo groups during the synthesis .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen or other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are commonly employed under basic or neutral conditions.
Major Products:
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Dehalogenated products or hydrogenated derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Representation
The compound features a bromine atom and a trifluoromethyl group attached to a benzene ring, which significantly influences its reactivity and application potential.
Chemical Synthesis
Benzene derivatives like 1-[(2E)-4-bromo-2-buten-1-yl]-3-(trifluoromethyl)- are crucial intermediates in organic synthesis. They are used to create various complex molecules through reactions such as:
- Nucleophilic Substitution : This compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, allowing for the introduction of new functional groups.
Pharmaceutical Development
The compound serves as an intermediate in the synthesis of pharmaceutical agents. For instance, it has been utilized in the development of drugs targeting specific diseases, including:
- Dapagliflozin : A medication for type 2 diabetes mellitus, where intermediates derived from this compound play a role in its synthesis .
Agricultural Chemicals
Benzene derivatives are often employed in the formulation of agrochemicals. The trifluoromethyl group enhances the biological activity of pesticides and herbicides, making them more effective against pests and diseases.
Material Science
The unique properties of compounds containing trifluoromethyl groups contribute to their use in developing advanced materials such as:
- Fluorinated Polymers : These materials exhibit enhanced thermal stability and chemical resistance, making them suitable for various industrial applications.
Case Study 1: Synthesis of Dapagliflozin
A notable application of Benzene, 1-[(2E)-4-bromo-2-buten-1-yl]-3-(trifluoromethyl)- is its role as an intermediate in synthesizing dapagliflozin. The synthesis involves several steps where this compound is reacted with other reagents to form the active pharmaceutical ingredient (API). The efficiency of this process is crucial for large-scale production.
Case Study 2: Development of Agrochemicals
Research has demonstrated that compounds similar to Benzene, 1-[(2E)-4-bromo-2-buten-1-yl]-3-(trifluoromethyl)- exhibit potent herbicidal activity. In field trials, these compounds showed significant effectiveness against common agricultural weeds while minimizing harm to crop plants.
Data Tables
| Application Area | Specific Use |
|---|---|
| Chemical Synthesis | Intermediates for complex molecules |
| Pharmaceutical Development | Synthesis of dapagliflozin |
| Agricultural Chemicals | Formulation of pesticides and herbicides |
| Material Science | Development of fluorinated polymers |
Mechanism of Action
The mechanism of action of Benzene, 1-[(2E)-4-bromo-2-buten-1-yl]-3-(trifluoromethyl)- involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes. The bromo and butenyl groups can participate in various chemical reactions, allowing the compound to interact with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous benzene derivatives, focusing on substituent effects, reactivity, and applications.
Table 1: Structural and Functional Comparison of Analogous Compounds
*Hypothetical formula based on substituent analysis.
Substituent Effects on Reactivity
- Bromo-Alkenyl vs.
- Trifluoromethyl Group : The -CF₃ group in all compounds deactivates the benzene ring, reducing electrophilic substitution rates. However, in ’s piperazine derivative, the electron-donating methoxy group counterbalances this effect, enabling reactions like etherification, which failed in the target compound’s analogs due to excessive electron withdrawal .
Steric and Electronic Influences
- Butenyl vs. Butadienyl Chains : The target’s butenyl group provides less conjugation than the butadienyl chain in ’s compound, which exhibits extended π-systems suitable for optoelectronic materials. The bromine in the target compound adds steric hindrance, limiting planarization .
- Tetrafluoroethoxy vs. Alkenyl Substituents: ’s bromo-tetrafluoroethoxy group introduces extreme electronegativity, reducing solubility in nonpolar solvents compared to the target’s alkenyl chain, which retains moderate hydrophobicity .
Research Findings and Critical Analysis
- Failed Etherification Reactions : As shown in , trifluoromethyl-substituted benzenes resist etherification due to electron withdrawal, highlighting the need for electron-donating groups (e.g., methoxy) in such reactions .
- Stereochemical Considerations : The (2E)-configuration in the target compound’s butenyl chain may influence regioselectivity in cycloadditions or polymerizations, unlike the more flexible chloromethyl analogs .
Biological Activity
Benzene derivatives, particularly those with halogen substitutions, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Benzene, 1-[(2E)-4-bromo-2-buten-1-yl]-3-(trifluoromethyl)- , also known as (E)-(4-bromobut-2-en-1-yl)benzene , exhibits potential applications in various fields, including pharmaceuticals and agrochemicals. This article delves into its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₀H₁₁BrF₃
- Molecular Weight : 211.098 g/mol
- CAS Number : 40734-75-6
The compound features a bromobutene moiety attached to a benzene ring, with a trifluoromethyl group at the para position. This unique structure contributes to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antitumor Activity : Some studies have shown that brominated compounds can inhibit tumor cell proliferation. For instance, compounds with similar halogen substitutions have been noted for their ability to induce apoptosis in cancer cells by disrupting cellular signaling pathways .
- Antimicrobial Properties : Benzene derivatives are frequently evaluated for their antimicrobial efficacy. The presence of the bromine atom can enhance the lipophilicity of the compound, potentially improving its membrane penetration and subsequent antimicrobial activity.
The biological activity of Benzene, 1-[(2E)-4-bromo-2-buten-1-yl]-3-(trifluoromethyl)- may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.
- Cell Membrane Interaction : The trifluoromethyl group may facilitate enhanced interaction with cellular membranes, altering permeability and leading to cell death in susceptible organisms.
- Gene Expression Modulation : There is evidence suggesting that halogenated compounds can modulate gene expression related to apoptosis and cell cycle regulation.
Case Studies and Research Findings
Several studies have explored the biological effects of brominated benzene derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
